molecular formula C20H20N4O4S B11015545 4-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

4-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B11015545
M. Wt: 412.5 g/mol
InChI Key: JRZJRIPWVRLHSM-UHFFFAOYSA-N
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Description

4-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with an ethylbutanoyl group and a nitrobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale operations. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride to yield the corresponding amine.

    Substitution: The benzamide and benzothiazole rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Reduction: 4-[(2-ethylbutanoyl)amino]-N-(6-amino-1,3-benzothiazol-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In medicinal chemistry, derivatives of this compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties. The nitrobenzothiazole moiety is particularly noted for its potential in drug design .

Industry

In the industrial sector, this compound could be used in the development of advanced materials, including polymers and dyes, due to its stable aromatic structure and functional groups.

Mechanism of Action

The mechanism of action for any biological activity of this compound would depend on its interaction with specific molecular targets. For instance, if it exhibits antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell wall synthesis. The nitro group could be reduced within microbial cells, leading to the generation of reactive intermediates that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

    4-[(2-ethylbutanoyl)amino]-N-(6-amino-1,3-benzothiazol-2-yl)benzamide: A reduced form with an amino group instead of a nitro group.

    4-[(2-ethylbutanoyl)amino]-N-(6-chloro-1,3-benzothiazol-2-yl)benzamide: A chlorinated derivative.

Uniqueness

The presence of both the nitrobenzothiazole and ethylbutanoyl groups makes 4-[(2-ethylbutanoyl)amino]-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide unique. These functional groups provide a balance of electronic properties and steric effects, potentially leading to unique biological activities and chemical reactivity .

Properties

Molecular Formula

C20H20N4O4S

Molecular Weight

412.5 g/mol

IUPAC Name

4-(2-ethylbutanoylamino)-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C20H20N4O4S/c1-3-12(4-2)18(25)21-14-7-5-13(6-8-14)19(26)23-20-22-16-10-9-15(24(27)28)11-17(16)29-20/h5-12H,3-4H2,1-2H3,(H,21,25)(H,22,23,26)

InChI Key

JRZJRIPWVRLHSM-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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